molecular formula C19H23NO B1667132 Blarcamesine CAS No. 195615-83-9

Blarcamesine

カタログ番号 B1667132
CAS番号: 195615-83-9
分子量: 281.4 g/mol
InChIキー: BOTHKNZTGGXFEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Blarcamesine, also known as Anavex 2-73, is a small molecule . It is an agonist of the intracellular sigma-1 chaperone protein and a mixed ligand for sigma1/muscarinic receptors . It is being investigated for its potential in treating neurodegenerative and neurodevelopmental disorders including Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease .


Molecular Structure Analysis

The chemical name of this compound is Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride . Its molecular formula is C19H23NO and it has a molecular weight of 281.399 g/mol .


Chemical Reactions Analysis

This compound reportedly binds the sigma-1 receptor in the high nanomolar and the muscarinic receptor in the low micromolar range . It has been reported to have memory-preserving and neuroprotective effects in mice treated with the muscarinic receptor antagonist scopolamine, with synthetic Aβ oligomer injection, or with the NMDA receptor agonist dizocilpine .

科学的研究の応用

  • Alzheimer's Disease Treatment

    • Blarcamesine is being investigated as a treatment for Alzheimer's disease. It is a selective sigma-1 receptor (SIGMAR1) agonist, studied in a Phase 2a trial (NCT02244541) for its safety and effectiveness. This trial was extended further after meeting its primary safety endpoint, indicating potential for treating Alzheimer's disease (Hampel et al., 2020).
  • Rett Syndrome Treatment

    • In Rett syndrome, a severe neurodevelopmental disorder, this compound has shown potential as a therapeutic agent. It demonstrated efficacy in improving multiple motor, sensory, and autonomic phenotypes relevant to Rett syndrome in a mouse model. The drug's role in calcium homeostasis and mitochondrial function makes it a compelling candidate for treating this disorder (Kaufmann et al., 2019).
  • Fragile X Syndrome Treatment

    • This compound has also been studied in Fragile X syndrome (FXS), the most prevalent genetic form of intellectual disability and autism spectrum disorder. In a murine model of FXS, administration of this compound normalized key neurobehavioral phenotypes, suggesting its potential as a drug candidate for FXS. This study further supports the viability of Sigma-1 receptor as a therapeutic target in FXS and other neurodevelopmental disorders (Reyes et al., 2021).
  • Understanding Drug Configuration

    • Research on the absolute configuration of this compound enantiomers has been conducted to improve understanding of the drug's structure. This is crucial for its eventual marketing and application in enantiopure form, a significant step in the drug development process (Szokol et al., 2022).

作用機序

Blarcamesine acts as an agonist at the human SIGMAR1 and CHRM1 receptors . It reportedly binds the sigma-1 receptor in the high nanomolar and the muscarinic receptor in the low micromolar range . The sigma-1 receptor forms heterodimers with many other membrane receptors, influencing multiple cellular pathways and physiological processes .

将来の方向性

Blarcamesine has shown promise in clinical trials for the treatment of Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease . It has also shown potential as a treatment for Rett syndrome . Anavex Life Sciences, the company developing this compound, plans to proceed to a pivotal trial for Parkinson’s disease .

特性

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18H,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTHKNZTGGXFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941344
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195615-83-9
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195615-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blarcamesine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Blarcamesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05592
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BLARCAMESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T210MMZ3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Blarcamesine
Reactant of Route 2
Blarcamesine
Reactant of Route 3
Blarcamesine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Blarcamesine
Reactant of Route 5
Reactant of Route 5
Blarcamesine
Reactant of Route 6
Reactant of Route 6
Blarcamesine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。